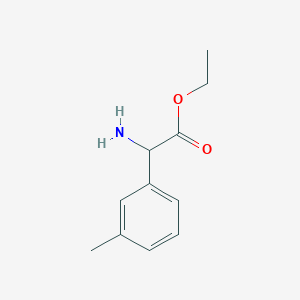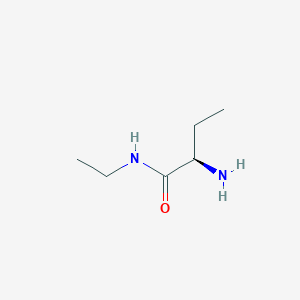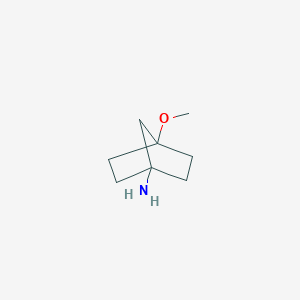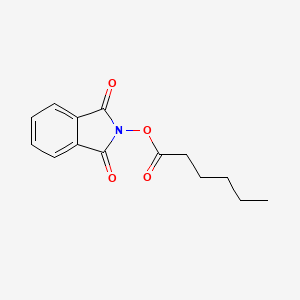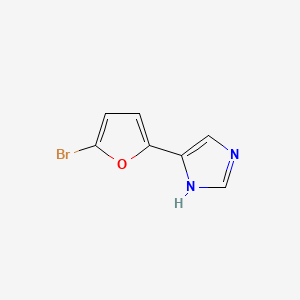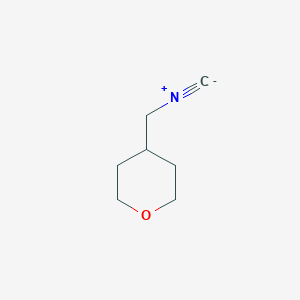
4-(Isocyanomethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isocyanomethyl)oxane is an organic compound characterized by the presence of an isocyanide group attached to an oxane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isocyanomethyl)oxane typically involves the reaction of oxane derivatives with isocyanide precursors. One common method includes the nucleophilic substitution of a halogenated oxane with an isocyanide reagent under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the isocyanide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Isocyanomethyl)oxane undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyanide group can yield primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: Isocyanates.
Reduction: Primary amines.
Substitution: Various substituted oxane derivatives.
Applications De Recherche Scientifique
4-(Isocyanomethyl)oxane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 4-(Isocyanomethyl)oxane is primarily driven by the reactivity of the isocyanide group. This group exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
- 4-(Isocyanomethyl)-1,2-dimethoxybenzene
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Comparison: 4-(Isocyanomethyl)oxane is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other isocyanides. The presence of the oxane ring can influence the compound’s reactivity and stability, making it suitable for specific applications where other isocyanides may not be as effective .
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
4-(isocyanomethyl)oxane |
InChI |
InChI=1S/C7H11NO/c1-8-6-7-2-4-9-5-3-7/h7H,2-6H2 |
Clé InChI |
NRMHHHYBZXJNPG-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CC1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


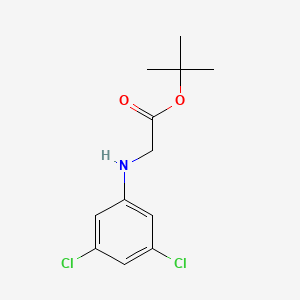
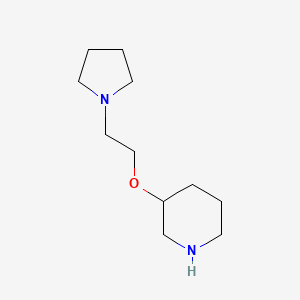
![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)
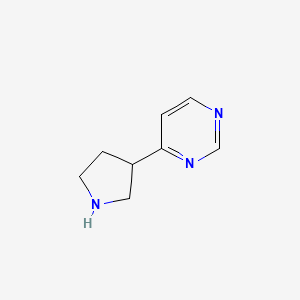
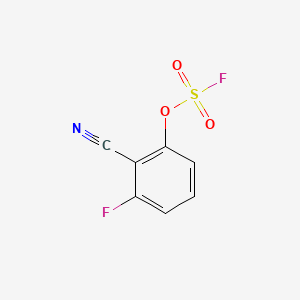
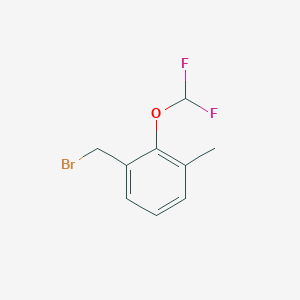
![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
